molecular formula C14H18O8 B133340 Bungeiside B CAS No. 149561-88-6

Bungeiside B

Cat. No. B133340
M. Wt: 314.29 g/mol
InChI Key: UEIZKRYEGCOJBJ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bungeiside B is a natural product that is found in the roots of the plant Bungea japonica. It has been identified as a potential therapeutic agent due to its various pharmacological properties. Bungeiside B has been extensively studied in recent years, and its mechanism of action and physiological effects have been elucidated.

Mechanism Of Action

The mechanism of action of Bungeiside B is not fully understood. However, it has been found to modulate various signaling pathways in the body. Bungeiside B has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism. Bungeiside B has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer.

Biochemical And Physiological Effects

Bungeiside B has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, such as TNF-α and IL-6. Bungeiside B has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes in the body. It has been found to improve glucose metabolism and insulin sensitivity in diabetic animals. Bungeiside B has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

Bungeiside B has several advantages for lab experiments. It is a natural product, which makes it easy to obtain and study. Bungeiside B has been found to have low toxicity and is well-tolerated in animals. However, the low yield of Bungeiside B and its complex structure make it difficult to synthesize and study. The limited availability of Bungeiside B also makes it challenging to conduct large-scale experiments.

Future Directions

There are several future directions for the study of Bungeiside B. Further research is needed to fully understand the mechanism of action of Bungeiside B. Studies are also needed to investigate the potential therapeutic effects of Bungeiside B in humans. Efforts should be made to develop more efficient methods for the synthesis of Bungeiside B. The development of novel drug delivery systems for Bungeiside B could also enhance its therapeutic potential.
Conclusion
Bungeiside B is a natural product that has various pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has been found to modulate various signaling pathways in the body, and its mechanism of action is not fully understood. Although there are limitations to studying Bungeiside B, its potential therapeutic benefits make it a promising area of research. Further studies are needed to fully understand the therapeutic potential of Bungeiside B.

Scientific Research Applications

Bungeiside B has been studied for its various pharmacological properties. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has also been shown to have antioxidant properties and can protect against oxidative stress. These properties make Bungeiside B a potential therapeutic agent for various diseases.

properties

CAS RN

149561-88-6

Product Name

Bungeiside B

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

UEIZKRYEGCOJBJ-RKQHYHRCSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

149561-88-6

synonyms

2-O-glucosyl-4-hydroxyacetophenone
bungeiside B
bungeiside-B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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